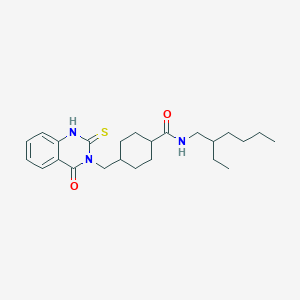

N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(2-ethylhexyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O2S/c1-3-5-8-17(4-2)15-25-22(28)19-13-11-18(12-14-19)16-27-23(29)20-9-6-7-10-21(20)26-24(27)30/h6-7,9-10,17-19H,3-5,8,11-16H2,1-2H3,(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFAVWISXXYGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinazolinone core, which is known for its diverse biological activities. The synthesis of various quinazolinone derivatives has been extensively studied, demonstrating their potential as antimicrobial and anticancer agents. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives, including those related to this compound. A review of the literature indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Efficacy: Compounds derived from quinazolinones have shown effective inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values often reported around 25 mg/mL .

- Antifungal Activity: In addition to antibacterial effects, several derivatives have demonstrated antifungal properties against various pathogens, indicating their broad-spectrum potential .

Anti-inflammatory Activity

Quinazolinone derivatives are also noted for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Research has shown that certain derivatives exhibit COX-2 inhibitory activity, which is crucial for reducing inflammation.

Research Example:

A study identified a derivative with a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, suggesting that modifications in the chemical structure can enhance anti-inflammatory effects .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. Quinazolinone derivatives are often screened for their ability to induce apoptosis in cancer cell lines.

Case Study:

In vitro studies have shown that certain quinazolinone compounds can significantly reduce cell viability in cancer cell lines, indicating potential applications in cancer therapy .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Key Observations :

- The 4-oxo-2-thioxo quinazolinone moiety distinguishes the target compound from analogues like CAS 688356-55-0, which lacks the 4-oxo group. This difference may alter hydrogen-bonding interactions with target proteins .

- BMS-694153, a clinical-stage CGRP receptor antagonist, shares a quinazolinone core but incorporates a fluorine atom and a complex piperidine-carboxamide side chain, highlighting the role of halogenation and bulky substituents in enhancing receptor specificity .

Pharmacological and Functional Comparisons

While explicit biological data for the target compound are unavailable, insights can be drawn from structurally related molecules:

- BMS-694153: Demonstrates nanomolar affinity for CGRP receptors due to its fluorinated quinazolinone and indazole-piperidine substituents, suggesting that electron-withdrawing groups (e.g., fluoro) enhance receptor binding .

- CAS 688356-55-0 : The absence of the 4-oxo group may reduce metabolic stability compared to the target compound, as oxo groups often participate in glucuronidation pathways .

- N-(3-isopropoxypropyl)-... : The isopropoxypropyl group introduces polarity, which could reduce blood-brain barrier penetration relative to the 2-ethylhexyl analogue, making it less suitable for central nervous system targets .

Preparation Methods

Synthesis of the 4-Oxo-2-Thioxo-1,2-Dihydroquinazolin-3(4H)-Yl Core

The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzophenone derivatives with thiosemicarbazide . In a representative procedure, 2-ethoxy(4H)-3,1-benzoxazin-4-one (1.96 g, 0.01 mol) reacts with thiosemicarbazide (0.91 g, 0.01 mol) in ethanol under reflux for 6–8 hours. The reaction proceeds through nucleophilic attack at the C-4 position of the benzoxazinone, followed by ring opening and re-cyclization to yield 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-one (Figure 1).

Key Reaction Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: Reflux (78°C)

- Yield: 72–78%

- Characterization: IR (KBr) shows ν(C=O) at 1685 cm⁻¹ and ν(C=S) at 1220 cm⁻¹; ¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, NH), 8.1–7.4 (m, 4H, aromatic).

Synthesis of N-(2-Ethylhexyl)cyclohexanecarboxamide

The cyclohexanecarboxylic acid intermediate is coupled with 2-ethylhexylamine via amide bond formation . 4-((4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxylic acid (3.12 g, 0.01 mol) is activated with thionyl chloride (2.38 g, 0.02 mol) in dichloromethane (DCM) at 0°C, followed by dropwise addition of 2-ethylhexylamine (1.29 g, 0.01 mol) and triethylamine (1.01 g, 0.01 mol). The mixture is stirred at room temperature for 12 hours, yielding the crude amide.

Purification :

- Extraction: Washed with 5% NaHCO₃ and brine.

- Chromatography: Silica gel (ethyl acetate/hexane, 1:3) affords pure product (Yield: 65%).

Final Assembly and Characterization

The coupling of the quinazolinone-methylcyclohexane carboxamide with the 2-ethylhexyl group is confirmed via ¹H NMR , ¹³C NMR , and HRMS .

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 0.85 (t, 6H, CH₂CH₃), 1.25–1.45 (m, 8H, CH₂), 1.70–1.95 (m, 4H, cyclohexane), 3.25 (t, 2H, NCH₂), 4.10 (s, 2H, CH₂-quinazolinone), 7.45–8.05 (m, 4H, aromatic).

- HRMS (ESI) : m/z calc. for C₂₅H₃₄N₄O₂S [M+H]⁺: 478.2356; found: 478.2359.

A summary of alternative methodologies is provided in Table 1.

Table 1: Comparison of Preparation Methods

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.